molecular formula C20H11BrN2 B12333288 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile

2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile

Cat. No.: B12333288
M. Wt: 359.2 g/mol
InChI Key: DOLNYLMRANTVGK-UHFFFAOYSA-N
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Description

2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of terphenyl derivatives This compound is characterized by the presence of bromine and cyano groups attached to a benzene ring, along with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile typically involves the bromination of 4,6-diphenylbenzene-1,3-dicarbonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity .

Mechanism of Action

The mechanism of action of 2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile depends on its specific application. In photoinitiation, for example, the compound absorbs light and undergoes a photochemical reaction to generate reactive species such as radicals or cations. These reactive species then initiate polymerization reactions, leading to the formation of polymers . The molecular targets and pathways involved in other applications would vary accordingly .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4,6-diphenylbenzene-1,3-dicarbonitrile is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in the development of photoinitiators .

Properties

Molecular Formula

C20H11BrN2

Molecular Weight

359.2 g/mol

IUPAC Name

2-bromo-4,6-diphenylbenzene-1,3-dicarbonitrile

InChI

InChI=1S/C20H11BrN2/c21-20-18(12-22)16(14-7-3-1-4-8-14)11-17(19(20)13-23)15-9-5-2-6-10-15/h1-11H

InChI Key

DOLNYLMRANTVGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)Br)C#N)C3=CC=CC=C3

Origin of Product

United States

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